molecular formula C15H26ClNO B5090789 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride

1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride

Cat. No.: B5090789
M. Wt: 271.82 g/mol
InChI Key: LWXWKXMDTRXNOJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride (CAS: 145256-72-0) is a synthetic adamantane derivative with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.75 g/mol . Its structure consists of an adamantyl group attached to an ethanone backbone, modified with a propylamino substituent and stabilized as a hydrochloride salt. The adamantyl moiety confers high lipophilicity and metabolic stability, while the propylamino group may enhance solubility and receptor-binding properties. This compound is typically stored at room temperature and exhibits warnings for hazards such as skin irritation (H315) and respiratory sensitization (H335) .

Properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWKXMDTRXNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propylamino Group: The adamantyl intermediate is then reacted with a propylamine derivative under basic conditions to form the propylamino-adamantyl intermediate.

    Formation of the Ethanone Moiety:

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or propylamino groups using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride, also known as A-841720, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential pharmacological applications. This article explores the applications of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Neurological Disorders

Research indicates that this compound exhibits potential as a treatment for neurological disorders. Its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, suggests it may be beneficial in conditions such as:

  • Parkinson's Disease : Preliminary studies show that the compound may improve motor function by enhancing dopaminergic signaling.
  • Depression and Anxiety : The serotonergic activity of this compound could offer new avenues for developing antidepressants.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of A-841720 in animal models. The results demonstrated significant reductions in depressive behaviors, indicating its potential as a novel antidepressant agent.

Analgesic Properties

The analgesic properties of this compound have been investigated in various pain models. In one study, the compound showed efficacy in reducing pain responses in rodents, suggesting a mechanism involving opioid receptors.

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory properties of this compound, which may have implications for treating chronic inflammatory conditions. By inhibiting pro-inflammatory cytokines, A-841720 could be useful in managing diseases like rheumatoid arthritis.

Case Study 1: Parkinson's Disease Model

In a controlled study involving rodents with induced Parkinson's disease, administration of A-841720 resulted in:

  • Improved Motor Coordination : Enhanced performance on rotarod tests.
  • Dopamine Level Restoration : Increased striatal dopamine levels were observed post-treatment.

These findings suggest that the compound may offer neuroprotective benefits.

Case Study 2: Depression Assessment

A randomized trial assessed the effects of A-841720 on patients with major depressive disorder. Key outcomes included:

  • Reduction in Depression Scores : Patients reported significant improvements on standardized depression scales after six weeks of treatment.
  • Safety Profile : Minimal side effects were noted, indicating a favorable safety profile compared to traditional antidepressants.

Case Study 3: Pain Management

In a double-blind placebo-controlled trial assessing the analgesic effects of A-841720 in chronic pain patients:

  • Efficacy Rate : Approximately 65% of participants reported significant pain relief.
  • Mechanism Exploration : Further studies indicated modulation of both central and peripheral pain pathways.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride are compared below with related adamantyl derivatives, amino-substituted ethanones, and pharmacologically active analogs.

Adamantyl Ethanone Derivatives

describes adamantyl ethanone derivatives with pyridylmethoxy or sulfanyl substituents (e.g., compounds 31–40). Key differences include:

  • Substituent Type: The target compound features a propylamino group, whereas derivatives like 1-(adamantyl)-2-(pyridin-3-ylmethoxy)ethanone (31) and 1-(adamantyl)-2-(pyridin-2-ylmethylsulfanyl)ethanone (37) contain heterocyclic or sulfur-based moieties.
  • Biological Activity: Pyridylmethoxy derivatives (e.g., 31–34) were synthesized as potent inhibitors, likely targeting enzymes or receptors via heteroatom interactions. In contrast, the propylamino group in the target compound may favor interactions with aminergic receptors (e.g., β-adrenoceptors) due to its basic nitrogen .

Amino-Substituted Ethanone Pharmaceuticals

  • Propafenone Hydrochloride (CAS: 34183-22-7): A β-blocker used in arrhythmia treatment, featuring a 3-phenylpropanone core with a hydroxypropylamino side chain. While both compounds share a propylamino group, Propafenone’s aromatic propanone structure enables distinct π-π interactions with cardiac ion channels, unlike the adamantane-based scaffold of the target compound .
  • Adrenalone Hydrochloride (CAS: 62-13-5): A β-adrenergic agonist with a 3,4-dihydroxyphenyl group and methylamino substitution. The adamantyl group in the target compound likely reduces polar interactions with adrenoceptors but enhances membrane permeability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Toxicity (LD₅₀)
1-(1-Adamantyl)-2-(propylamino)ethanone HCl C₁₂H₂₀ClNO 229.75 Adamantyl, propylamino Potential β-adrenoceptor modulation Not reported
Propafenone HCl C₂₁H₂₈ClNO₃ 377.90 3-Phenylpropanone, hydroxypropylamino Antiarrhythmic (Na⁺ channel blocker) 180 mg/kg (oral, rat)
Adrenalone HCl C₉H₁₁NO₃·HCl 217.65 3,4-Dihydroxyphenyl, methylamino β-Adrenergic agonist 200 mg/kg (mouse, ip)
1-(Adamantyl)-2-(pyridin-3-ylmethoxy)ethanone C₁₈H₂₃NO₂ 293.38 Adamantyl, pyridylmethoxy Enzyme inhibition Not reported

Mechanistic and Pharmacokinetic Insights

  • Lipophilicity : The adamantyl group increases logP (estimated >3), enhancing blood-brain barrier penetration compared to polar analogs like Adrenalone (logP ~1.5).
  • Receptor Selectivity: Propylamino substitution may confer selectivity for β₁-adrenoceptors over β₂ subtypes, contrasting with Propafenone’s ion channel focus.
  • Metabolism: Adamantane derivatives are typically resistant to oxidative metabolism, leading to prolonged half-lives versus phenylpropanone analogs .

Biological Activity

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride is a compound that features a unique adamantane structure combined with a propylamino moiety. This distinctive configuration contributes to its notable biological activities, particularly in pharmacological contexts. The compound has garnered attention for its potential applications in medicinal chemistry, including antiviral and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NOC_{13}H_{19}NO, with a molecular weight of approximately 207.3 g/mol. The adamantyl group provides a rigid, cage-like structure, enhancing the compound's stability and reactivity. The presence of the propylamino group is significant as it influences binding affinity to biological targets, potentially increasing therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : It may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
  • Pathways Involved : The compound can influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application and target.

Antiviral Properties

Research indicates that compounds with adamantane structures are often explored for their antiviral properties. Specifically, studies have shown that 1-(1-adamantyl)-2-(propylamino)ethanone exhibits potential activity against various pathogens, including influenza viruses. The structural characteristics may enhance its binding affinity to viral proteins, thereby inhibiting viral replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of key signaling pathways associated with cell survival and death. For instance, the compound's interaction with specific receptors could lead to apoptosis in malignant cells .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructure TypeKey Characteristics
1-AcetyladamantaneAdamantane derivativeExhibits similar reactivity; used in pharmaceuticals.
1-(4-Methylphenyl)adamantaneAdamantane derivativeKnown for its anti-inflammatory properties; distinct pharmacological profiles.
2-AminoadamantaneAmino derivativeDemonstrates neuroprotective effects; useful in neurological research.

The presence of the propylamino group in 1-(1-adamantyl)-2-(propylamino)ethanone distinguishes it from other adamantane derivatives, potentially enhancing its bioactivity and therapeutic applications .

Study on Antiviral Activity

A study focused on the antiviral efficacy of 1-(1-adamantyl)-2-(propylamino)ethanone against influenza viruses demonstrated significant inhibition of viral replication in vitro. The study utilized various concentrations of the compound and assessed its impact on viral load in infected cell cultures .

Research on Anticancer Effects

Another investigation evaluated the compound's effects on human cancer cell lines. Results indicated that treatment with 1-(1-adamantyl)-2-(propylamino)ethanone led to a marked decrease in cell viability and induced apoptosis through activation of caspase pathways. This suggests potential for development as an anticancer agent .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)Source
Adamantane alkylationPropylamine, HCHOEtOH60°C65–70
Ketone formationAcetyl chloride, AlCl₃DCM0–5°C75–80
Salt precipitationHCl (gaseous)Et₂ORT>90

Basic Research: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Assign adamantane ring protons (δ 1.6–2.1 ppm) and propylamino side-chain signals (δ 2.5–3.5 ppm) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between adamantyl and ethanone groups .

IR Spectroscopy: Identify carbonyl stretching (C=O, ~1700 cm⁻¹) and ammonium hydrochloride bands (N⁺–H, ~2500–3000 cm⁻¹) .

Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.18) and fragmentation patterns .

Basic Research: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposition observed >150°C via thermogravimetric analysis (TGA), suggesting storage at ≤25°C .
  • Light Sensitivity: UV-Vis studies show photodegradation under direct light; recommend amber glass vials .
  • Humidity Control: Hygroscopic nature necessitates desiccators with silica gel to prevent hydrolysis .

Advanced Research: How can impurity profiles be systematically analyzed, and what are common by-products?

Methodological Answer:
Common Impurities:

  • Unreacted Adamantane Derivatives: Residual 1-adamantyl intermediates (detected via HPLC) .
  • Propylamino Side-Chain By-products: N-oxides or dimerization products (e.g., via Michael addition) .

Analytical Workflow:

HPLC-PDA/MS: Use C18 columns (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA) .

Quantitative NMR (qNMR): Absolute quantification of impurities ≥0.1% .

Forced Degradation Studies: Acid/base hydrolysis, oxidation (H₂O₂), and thermal stress to validate method robustness .

Advanced Research: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina): Screen against adamantane-binding receptors (e.g., NMDA or σ1 receptors) using PDB structures .

MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

QSAR Modeling: Correlate substituent effects (e.g., propylamino chain length) with activity using Hammett constants .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key InteractionsSource
NMDA Receptor-9.2Hydrophobic (adamantane), H-bond (propylamino)
σ1 Receptor-8.7π-alkyl (adamantane), ionic (HCl)

Advanced Research: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Kinetic Studies: Pseudo-first-order kinetics observed in reactions with Grignard reagents (e.g., MeMgBr) .

DFT Calculations (Gaussian): Transition state analysis reveals a tetrahedral intermediate with a ΔG‡ of ~15 kcal/mol .

Stereoelectronic Effects: Adamantane’s rigidity directs nucleophilic attack to the ethanone carbonyl, favoring Sₙ2 pathways .

Key Data:

  • Activation Energy (Eₐ): 45 kJ/mol (experimental) vs. 48 kJ/mol (DFT) .
  • Solvent Effects: Polar aprotic solvents (DMF) accelerate reaction rates 3-fold vs. THF .

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